molecular formula C15H22N2O3 B2538192 N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide CAS No. 1390333-61-5

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide

Cat. No. B2538192
CAS RN: 1390333-61-5
M. Wt: 278.352
InChI Key: LLTDNJZATWRFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide, also known as TBOC-DMG, is an important compound in the field of organic synthesis. It is a versatile building block for a variety of compounds, and its unique properties make it a valuable tool for scientists. TBOC-DMG has been used in a variety of research applications, including the synthesis of novel compounds and the study of biochemical and physiological effects.

Scientific Research Applications

Photochemical Oxidation Studies

The photochemical oxidation of N, N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazines has been investigated. Under irradiation using a medium-pressure mercury lamp, this compound undergoes photooxygenation, resulting in the formation of oxygenated products. The reaction likely involves a [2+2] cycloaddition of oxygen to the double bond within the dihydropyrazine moiety .

Synthesis of Ceftolozane (Antibiotic Intermediate)

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide: serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity, particularly against Pseudomonas aeruginosa and multidrug-resistant strains. Its structural modification from FK518 led to improved tolerance and efficacy .

Palladium-Catalyzed Reactions

This compound has been employed in palladium-catalyzed reactions. For instance:

Potential Medicinal Uses

Research has explored the potential medicinal applications of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide:

β-Secretase and Acetylcholinesterase Inhibition

In vitro studies indicate that this compound (also known as the M4 compound) acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are associated with neurodegenerative diseases .

Protected Amine for Mass Spectrometry

tert-Butyl N-(2,3-dihydroxypropyl)carbamate: , a derivative of this compound, is used in mass spectrometry experiments. It helps prepare isobaric mix solutions for post-column infusion studies during single-stage orbitrap mass spectrometric analysis .

properties

IUPAC Name

tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTDNJZATWRFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.